5-Bromopyridine-3-carboxylic Acid-D3 is a deuterated derivative of 5-bromopyridine-3-carboxylic acid, which is a heterocyclic compound featuring a bromine atom and a carboxylic acid functional group attached to a pyridine ring. The compound is primarily utilized in pharmaceutical research and organic synthesis due to its unique chemical properties and structural characteristics.
The synthesis of 5-Bromopyridine-3-carboxylic Acid-D3 can be achieved through several methods, typically involving the bromination of pyridine derivatives followed by carboxylation.
The synthesis often employs techniques such as microwave irradiation to enhance reaction rates and yields. For instance, using microwave-assisted synthesis can significantly reduce reaction times compared to traditional heating methods .
The molecular structure of 5-Bromopyridine-3-carboxylic Acid-D3 features a pyridine ring with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. The deuterated form indicates that hydrogen atoms in specific positions have been replaced with deuterium isotopes.
5-Bromopyridine-3-carboxylic Acid-D3 participates in various chemical reactions:
The compound's reactivity can be enhanced by using coupling agents or catalysts such as palladium or nickel complexes, which facilitate reactions that would otherwise proceed slowly or require harsher conditions .
The mechanism of action for reactions involving 5-Bromopyridine-3-carboxylic Acid-D3 typically involves nucleophilic attack on the electrophilic carbon atom of the carboxylic acid group or the carbon attached to the bromine atom.
Kinetic studies often show that these reactions follow first-order kinetics with respect to the nucleophile concentration, indicating that the rate-determining step involves the formation of the new bond .
5-Bromopyridine-3-carboxylic Acid-D3 has several scientific uses:
5-Bromopyridine-3-carboxylic Acid-D3 (C₆HBrD₃NO₂) is a deuterium-labeled derivative of 5-bromonicotinic acid, where three hydrogen atoms at the 2, 4, and 6 positions of the pyridine ring are replaced by deuterium (²H or D) isotopes [2] [3]. This modification preserves the core molecular architecture—a bromine-substituted pyridine ring with a carboxylic acid group at the meta position—while altering specific physical and spectroscopic properties. The non-deuterated parent compound (C₆H₄BrNO₂) has a molecular weight of 202.01 g/mol and typically presents as a white to light brown crystalline powder with a melting point of 178–186°C [3] [6]. Isotopic substitution increases the molecular weight to approximately 205.04 g/mol, a mass difference critical for analytical detection via mass spectrometry [2].
Table 1: Structural and Physical Properties
Property | 5-Bromopyridine-3-carboxylic Acid | 5-Bromopyridine-3-carboxylic Acid-D3 |
---|---|---|
Molecular Formula | C₆H₄BrNO₂ | C₆HBrD₃NO₂ |
Molecular Weight (g/mol) | 202.01 | ~205.04 |
Melting Point | 178–186°C | Undocumented (assumed similar) |
Appearance | White to light brown powder | Presumed identical |
Key Functional Groups | Bromo, carboxylic acid | Identical + deuterium labels |
Deuterium labeling serves as a powerful tool in mechanistic and pharmacokinetic studies due to its minimal steric perturbation and significant kinetic isotope effects (KIEs). The D3 variant of 5-bromopyridine-3-carboxylic acid is primarily synthesized to:
Notably, the 2,4,6-trideuteration pattern maximizes isotopic incorporation while preserving the molecule’s reactivity at the C5 bromine and C3 carboxylic acid sites [2].
The development of 5-Bromopyridine-3-carboxylic Acid-D3 parallels advances in isotopic chemistry and its applications in drug discovery:
Table 2: Key Historical Milestones
Year Range | Development | Significance |
---|---|---|
1990s–2000s | Non-deuterated compound used in porphyrin synthesis and agrochemical research | Established utility as a brominated building block [3] [6] |
Early 2010s | Adoption in neurological drug synthesis (e.g., PET radiotracer development) | Enabled α-synuclein imaging probe research [9] |
2018–2025 | Commercialization of D3 isotopologue by ClearSynth; use in deuterated pharmaceuticals | Accelerated drug discovery workflows requiring isotopic tracing [2] [5] |
The integration of this deuterated building block into drug discovery pipelines underscores its value in creating next-generation therapeutic agents with tailored metabolic properties [5] [10].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0